![molecular formula C15H11Cl2N3O2S B4386906 3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide](/img/structure/B4386906.png)
3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
Overview
Description
3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide, also known as DMBMF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The exact mechanism of action of 3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is not fully understood. However, it is believed that 3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide exerts its effects by binding to specific targets in cells, such as ion channels and receptors. This binding can alter the activity of these targets, leading to changes in cellular processes and functions.
Biochemical and Physiological Effects:
3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide can inhibit the activity of ion channels and receptors in the nervous system, leading to a decrease in neuronal excitability. In addition, 3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to induce apoptosis in cancer cells, leading to a decrease in cell viability.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments is its high potency and selectivity for specific targets. This allows researchers to study the effects of 3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide on specific cellular processes and functions. However, one of the limitations of using 3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide. One potential direction is the development of more potent and selective analogs of 3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide for use in medicinal chemistry and pharmacology. Another direction is the study of the effects of 3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide on other cellular targets and processes, such as gene expression and protein synthesis. Finally, the use of 3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in animal models of disease could provide valuable insights into its potential therapeutic applications.
Scientific Research Applications
3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, 3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to exhibit antitumor activity by inhibiting the proliferation of cancer cells. In biochemistry, 3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been used as a tool to study the interaction between proteins and nucleic acids. In pharmacology, 3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to modulate the activity of ion channels and receptors in the nervous system.
properties
IUPAC Name |
3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2S/c1-7-3-4-11-13(20-23-19-11)12(7)18-15(21)9-5-8(16)6-10(17)14(9)22-2/h3-6H,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRYHPMMAUKYGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=C(C(=CC(=C3)Cl)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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